18-O-Desmethyl Vinorelbine is a significant derivative of vinorelbine, a semi-synthetic vinca alkaloid primarily used in chemotherapy for treating various cancers, including non-small cell lung cancer. This compound is characterized by the absence of the 18-O-methyl group, which distinguishes it from its parent compound and may influence its pharmacological properties and therapeutic potential.
18-O-Desmethyl Vinorelbine is classified under the category of alkaloids, specifically vinca alkaloids, which are derived from the periwinkle plant (Catharanthus roseus). It has been synthesized for research purposes and is utilized in both analytical chemistry and biological studies to understand the mechanisms of action of vinca alkaloids and their derivatives .
The synthesis of 18-O-Desmethyl Vinorelbine involves modifying the vinorelbine molecule through a series of chemical reactions aimed at removing the 18-O-methyl group. Key methods include:
Industrial production typically follows similar synthetic routes as vinorelbine but includes additional purification steps to ensure high purity levels of the final product.
The molecular formula for 18-O-Desmethyl Vinorelbine is with a molecular weight of approximately 764.91 g/mol. The absence of the 18-O-methyl group alters its structural configuration compared to vinorelbine, potentially affecting its interaction with biological targets.
18-O-Desmethyl Vinorelbine undergoes several types of chemical reactions, including:
The products formed from these reactions depend on specific conditions and reagents used, which can lead to various derivatives with distinct properties.
The mechanism of action for 18-O-Desmethyl Vinorelbine parallels that of vinorelbine. It exerts its effects by binding to tubulin, thereby inhibiting microtubule formation. This disruption prevents proper mitotic spindle formation during cell division, leading to cell death. The compound specifically targets the M (mitosis) and S (synthesis) phases of the cell cycle, making it effective in cancer treatment .
Some relevant physical and chemical properties include:
These properties are essential for understanding its behavior in biological systems and its potential therapeutic applications .
18-O-Desmethyl Vinorelbine has several applications in scientific research:
Moreover, ongoing studies explore its potential therapeutic applications in cancer treatment, particularly where traditional vinorelbine may be less effective due to resistance mechanisms .
18-O-Desmethyl Vinorelbine (CAS No: 868596-47-8) is a structurally modified vinca alkaloid derivative with the molecular formula C₄₄H₅₂N₄O₈ and a molecular weight of 764.91 g/mol [1] [3]. This compound is characterized by the absence of a methyl group at the 18-O position compared to its parent compound, vinorelbine (C₄₅H₅₄N₄O₈, MW 778.95 g/mol) [3] [6]. The structural modification occurs on the complex pentacyclic framework characteristic of vinca alkaloids, specifically involving the demethylation of the methoxy group attached to the catharanthine-derived moiety [3]. This alteration impacts the molecule's polarity and electronic distribution, potentially influencing its tubulin-binding affinity and pharmacokinetic behavior.
Table 1: Comparative Molecular Characteristics
Property | 18-O-Desmethyl Vinorelbine | Vinorelbine |
---|---|---|
CAS Number | 868596-47-8 | 71486-22-1 |
Molecular Formula | C₄₄H₅₂N₄O₈ | C₄₅H₅₄N₄O₈ |
Molecular Weight (g/mol) | 764.91 | 778.95 |
Structural Difference | Demethylation at C18 position | Methoxy group at C18 |
In pharmaceutical contexts, 18-O-Desmethyl Vinorelbine is primarily recognized as a degradation product or impurity in vinorelbine-based drug formulations rather than a major metabolite [3]. It is listed among the pharmacopeial impurities monitored during vinorelbine manufacturing and storage to ensure drug quality and stability. Regulatory standards require strict control of such impurities due to potential impacts on drug efficacy and safety profiles. The compound is typically detected and quantified using advanced chromatographic techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry, which can identify it at trace levels in vinorelbine active pharmaceutical ingredients (APIs) and finished dosage forms [1].
Vinorelbine undergoes hepatic metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4, but 18-O-Desmethyl Vinorelbine is not a principal metabolic pathway. Instead, it arises mainly through non-enzymatic degradation or as a synthetic byproduct during the production of vinorelbine [6] [9]. Its presence in pharmaceutical preparations is therefore more indicative of chemical instability than of biotransformation. Quality control protocols mandate that this impurity be limited to levels typically below 0.5% in vinorelbine APIs, with specialized suppliers like Simson Pharma providing Certificates of Analysis documenting its concentration [1].
The scientific interest in 18-O-Desmethyl Vinorelbine extends beyond impurity control into several research domains:
Table 2: Research Applications and Analytical Methods
Research Context | Application of 18-O-Desmethyl Vinorelbine | Detection/Quantification Methods |
---|---|---|
Pharmaceutical Quality Control | Impurity profiling in vinorelbine APIs | HPLC, UPLC-MS/MS |
Metabolic Studies | Investigation of degradation pathways | Mass spectrometry |
SAR Research | Tubulin-binding domain mapping | Molecular modeling & bioassays |
Clinical Trial Support | Analytical reference in pharmacokinetic studies | Chromatographic methods |
The compound's significance is further amplified by ongoing real-world studies evaluating vinorelbine in advanced cancers. Large observational initiatives like the VINOREAL study (assessing oral vinorelbine in advanced breast cancer) and the ESME-MBC database analysis rely on precise analytical methods capable of distinguishing vinorelbine from its related substances, including 18-O-Desmethyl Vinorelbine [2] [8]. This compound thus represents both a pharmaceutical quality benchmark and a tool for advancing oncology drug development.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7